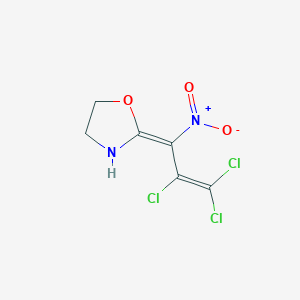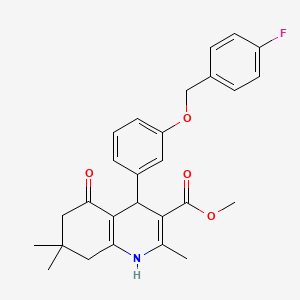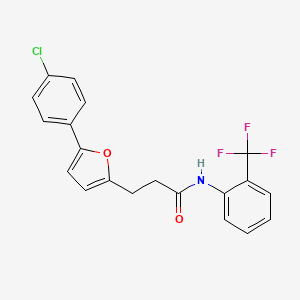
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(trifluoromethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(4-Clorofenil)furan-2-il)-N-(2-(trifluorometil)fenil)propanamida es un compuesto orgánico complejo que presenta un anillo furano sustituido con un grupo clorofenil y un grupo trifluorometilfenil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(5-(4-Clorofenil)furan-2-il)-N-(2-(trifluorometil)fenil)propanamida típicamente implica reacciones orgánicas de múltiples pasos. Un método común involucra la formación inicial del anillo furano, seguida de la introducción de los grupos clorofenil y trifluorometilfenil a través de reacciones de sustitución. El paso final a menudo involucra la formación del grupo propanamida a través de reacciones de amidación bajo condiciones controladas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para asegurar la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(5-(4-Clorofenil)furan-2-il)-N-(2-(trifluorometil)fenil)propanamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El anillo furano puede oxidarse para formar furanonas.
Reducción: Los grupos nitro, si están presentes, pueden reducirse a aminas.
Sustitución: Los átomos de halógeno pueden sustituirse con otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el gas hidrógeno en presencia de un catalizador de paladio se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleófila pueden llevarse a cabo utilizando reactivos como el hidruro de sodio y los haluros de alquilo.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del anillo furano puede producir furanonas, mientras que la reducción de grupos nitro puede producir aminas.
Aplicaciones Científicas De Investigación
3-(5-(4-Clorofenil)furan-2-il)-N-(2-(trifluorometil)fenil)propanamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como alta estabilidad térmica y resistencia a la degradación química.
Mecanismo De Acción
El mecanismo de acción de 3-(5-(4-Clorofenil)furan-2-il)-N-(2-(trifluorometil)fenil)propanamida involucra su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, exhibiendo así propiedades anticancerígenas.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 3-(5-(4-Clorofenil)furan-2-il)acrílico: Este compuesto comparte los grupos furano y clorofenil pero difiere en la presencia de una porción de ácido acrílico.
3-(5-(4-Clorofenil)furan-2-il)acrilamida: Similar al compuesto anterior, pero con un grupo acrilamida en lugar de ácido acrílico.
Singularidad
3-(5-(4-Clorofenil)furan-2-il)-N-(2-(trifluorometil)fenil)propanamida es único debido a la presencia de ambos grupos trifluorometilfenil y propanamida, que confieren propiedades químicas y biológicas distintas. El grupo trifluorometil, en particular, aumenta la estabilidad y la lipofilicidad del compuesto, convirtiéndolo en un candidato valioso para el desarrollo de fármacos y otras aplicaciones.
Propiedades
Número CAS |
853311-79-2 |
|---|---|
Fórmula molecular |
C20H15ClF3NO2 |
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
3-[5-(4-chlorophenyl)furan-2-yl]-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C20H15ClF3NO2/c21-14-7-5-13(6-8-14)18-11-9-15(27-18)10-12-19(26)25-17-4-2-1-3-16(17)20(22,23)24/h1-9,11H,10,12H2,(H,25,26) |
Clave InChI |
KDBVDBDOXCDBRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










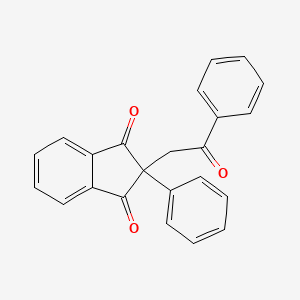
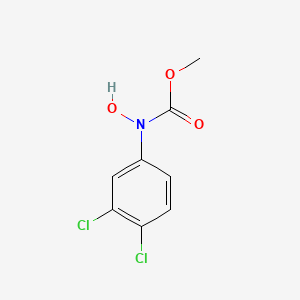

![7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B11950214.png)
